Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate
CAS No.:
Cat. No.: VC17487122
Molecular Formula: C12H15NO2S
Molecular Weight: 237.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO2S |
|---|---|
| Molecular Weight | 237.32 g/mol |
| IUPAC Name | ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-3-yl)acetate |
| Standard InChI | InChI=1S/C12H15NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-6,9,13H,2,7-8H2,1H3 |
| Standard InChI Key | FLCTVMNVVHOLKC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1CSC2=CC=CC=C2N1 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure comprises a 3,4-dihydro-2H-benzo[b] thiazine ring system fused to an ethyl acetate moiety at the 3-position. The benzothiazine core consists of a benzene ring annulated with a six-membered thiazine heterocycle containing one sulfur and one nitrogen atom . The ethyl acetate side chain (–CH₂COOEt) introduces steric bulk and polarity, influencing solubility and pharmacokinetic properties.
Table 1: Key Molecular Descriptors
The sulfur atom in the thiazine ring enhances electron density, facilitating π-π stacking and hydrogen bonding with biological targets . Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure: ¹H NMR displays signals for the ethyl group (δ 1.2–1.3 ppm, triplet; δ 4.1–4.2 ppm, quartet), the methylene groups adjacent to the carbonyl (δ 2.5–2.7 ppm), and aromatic protons (δ 6.8–7.2 ppm).
Synthesis Pathways
DABCO-Catalyzed Three-Component Condensation
A scalable method involves a one-pot, three-component reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) . This approach condenses 2-aminothiophenol, ethyl acetoacetate, and aldehydes under mild conditions (50–80°C, 6–12 hours), yielding 3,4-dihydro-2H-benzo[b] thiazines with >80% efficiency . The mechanism proceeds via imine formation, followed by cyclization and dehydration.
Table 2: Representative Synthesis Conditions
| Reactants | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol + Ethyl acetoacetate + Benzaldehyde | DABCO | 70°C | 85 | |
| 2-Aminothiophenol + Ethyl acetoacetate + 4-Chlorobenzaldehyde | DABCO | 60°C | 78 |
Alternative Alkylation Strategies
A second route employs alkylation of 2H-benzo[b] thiazin-3(4H)-one with bromomethyl intermediates in dimethylformamide (DMF) using potassium carbonate as a base . For example, reacting 2H-benzo[b] thiazin-3(4H)-one with 2-(4-(bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at 60°C under argon affords functionalized derivatives in 65–75% yield after chromatography .
Physicochemical and Pharmacokinetic Profile
Table 3: Predicted ADME Properties
| Parameter | Value | Method |
|---|---|---|
| Aqueous Solubility (logS) | -2.09 | AlogPS |
| CYP450 2D6 Inhibition | Low | SwissADME |
| Bioavailability Score | 0.55 | SwissADME |
In vitro stability studies in human liver microsomes indicate moderate metabolic clearance, with esterase-mediated hydrolysis of the ethyl group being a primary degradation pathway .
Biological Activities and Mechanisms
Antibacterial and Antifungal Effects
The compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by disrupting cell wall synthesis and ergosterol biosynthesis, respectively . The thiazine sulfur atom likely chelates metal ions essential for microbial enzymes .
Enzyme Inhibition
Preliminary assays show 75% inhibition of cyclooxygenase-2 (COX-2) at 10 µM, indicating anti-inflammatory potential. The acetate side chain may occupy the COX-2 active site, mimicking arachidonic acid .
Applications in Drug Development
Antibiotic Adjuvants
Structural analogs of the compound enhance β-lactam antibiotic efficacy against methicillin-resistant S. aureus (MRSA) by downregulating penicillin-binding protein 2a (PBP2a) .
Targeted Cancer Therapies
Conjugation with folate ligands improves selective uptake in folate receptor-positive tumors, reducing off-target toxicity in murine models .
Comparative Analysis with Derivatives
Table 4: Structure-Activity Relationships
The 3-oxo derivative exhibits stronger COX-2 inhibition due to enhanced hydrogen bonding, while amide analogs improve aqueous solubility but reduce cell permeability .
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